N-(4-phenoxyphenyl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)quinoline-8-sulfonamide is a chemical compound with the molecular formula C21H16N2O3S and a molecular weight of 376.43 g/mol This compound is known for its unique structure, which combines a quinoline ring with a sulfonamide group and a phenoxyphenyl moiety
Mechanism of Action
Target of Action
The primary target of N-(4-phenoxyphenyl)quinoline-8-sulfonamide is the Muscle isoform 2 of Pyruvate Kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .
Mode of Action
This compound acts as a modulator of PKM2 . Various modulators regulate PKM2, shifting it between highly active and less active states . This compound was identified in in silico studies as a potent modulator of PKM2 .
Biochemical Pathways
The action of this compound affects the glycolytic pathway, specifically the activity of the enzyme PKM2 . By modulating the activity of PKM2, this compound can influence the rate of glycolysis and thus the production of ATP within the cell .
Pharmacokinetics
Similar quinoline-sulfonamides have been studied for their adme properties . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The results obtained from in vitro experiments confirmed the ability of this compound to reduce the intracellular pyruvate level in A549 lung cancer cells with simultaneous impact on cancer cell viability and cell-cycle phase distribution . Moreover, this compound exhibited more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in the mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)quinoline-8-sulfonamide typically involves the reaction of 4-phenoxyaniline with quinoline-8-sulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-phenoxyphenyl)quinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has explored its potential as an anti-cancer agent due to its ability to interfere with specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)quinoline-8-sulfonamide: Unique due to its combination of a quinoline ring, sulfonamide group, and phenoxyphenyl moiety.
Quinoline-8-sulfonamide: Lacks the phenoxyphenyl group, resulting in different chemical properties and biological activities.
4-phenoxyphenylsulfonamide: Lacks the quinoline ring, affecting its interaction with molecular targets.
Uniqueness
This compound stands out due to its unique structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-phenoxyphenyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-27(25,20-10-4-6-16-7-5-15-22-21(16)20)23-17-11-13-19(14-12-17)26-18-8-2-1-3-9-18/h1-15,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDVBVVOAOOFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.